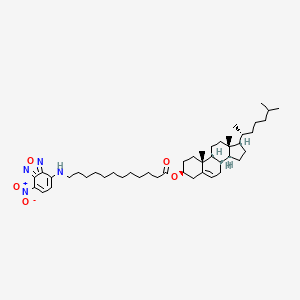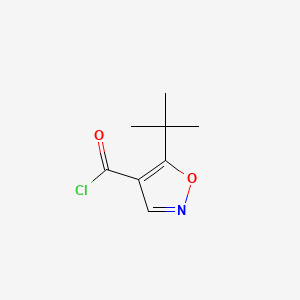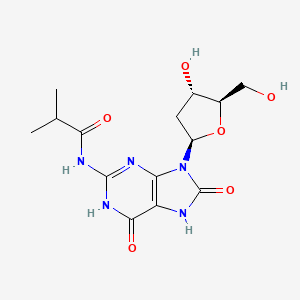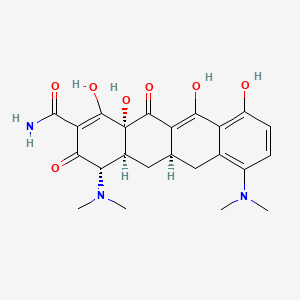
Minocycline
Vue d'ensemble
Description
La Minocycline est un antibiotique de la famille des tétracyclines de deuxième génération largement utilisé pour traiter diverses infections bactériennes. Elle a été décrite pour la première fois dans la littérature en 1966 et a été approuvée par la FDA le 30 juin 1971 . La this compound est connue pour son activité antibactérienne à large spectre contre les bactéries gram-positives et gram-négatives . Elle est couramment utilisée pour traiter des affections telles que l’acné, la pneumonie et certains types d’arthrite .
Applications De Recherche Scientifique
Minocycline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of tetracycline antibiotics.
Biology: this compound is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, acne, and rheumatoid arthritis. .
Mécanisme D'action
La minocycline agit en inhibant la croissance et la reproduction des bactéries. Elle interfère avec le processus de synthèse protéique au sein des cellules bactériennes en se liant à la sous-unité ribosomale 30S et en inhibant la ligation de l’aminoacyl-ARNt . Cela empêche les bactéries de se multiplier et de provoquer une infection .
Analyse Biochimique
Biochemical Properties
Minocycline exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosome (30S) and inhibiting the translation process . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to chelate metal ions, particularly calcium and magnesium . This chelation disrupts the function of these biomolecules, leading to the inhibition of bacterial growth .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce microglial activation, monocyte infiltration, and hippocampal neuronal loss . It also influences cell function by modulating cytokine gene expression . Furthermore, this compound has been shown to reduce fear misclassification and increase contextual learning, suggesting potential antidepressant actions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its ability to inhibit protein synthesis in bacteria. It prevents aminoacyl-tRNA from binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the translation process . Additionally, this compound has anti-apoptotic, anti-inflammatory, and anti-aggregatory effects, which are thought to contribute to its potential therapeutic effects in neurodegenerative disorders .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to have a profound acute effect on the microbiota diversity and composition, which is paralleled by the subsequent normalization of spinal cord injury-induced suppression of cytokines/chemokines . Furthermore, this compound has been shown to reduce tissue damage and improve functional recovery following central nervous system injuries .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in the pilocarpine-induced status epilepticus rat model, reduced microglial activation, reduced production of IL-1ß and TNFα, and prevention of neuronal cell loss were observed after treatment with 45 mg/kg this compound once daily for 14 days .
Metabolic Pathways
This compound is primarily metabolized to 9-hydroxythis compound . It is also metabolized to two different N-demethylated metabolites . These metabolic pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . It shows excellent distribution due to its small size and high lipophilicity, allowing it to permeate across the blood-brain barrier and enter the CNS .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cells, given its mechanism of action involves binding to the 30S subunit of the bacterial ribosome located in the cytoplasm . Due to its lipophilic nature, it can also diffuse across cell membranes and localize in various cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La minocycline est synthétisée à partir de l’auréomycine déméthylée et de la diméthylamine. La réaction se déroule dans un solvant amine ou un solvant amide sous la catalyse d’un complexe de palladium . Le processus implique une hydrogénation et une déshydroxylation dans un solvant alcoolique, y compris un acide sous la catalyse d’un catalyseur .
Méthodes de production industrielle : La production industrielle du chlorhydrate de this compound implique plusieurs étapes :
- Préparation de la Sancycline à partir du chlorhydrate de Demeclocydine.
- Réaction de la Sancycline avec des N,N-iodosuccinimides en conditions fortement acides pour produire des 7-iodo Sancyclines.
- Réaction des 7-iodo Sancyclines avec du triméthylétain diméthylamino en présence d’un catalyseur complexe de palladium pour produire du chlorhydrate de this compound .
Analyse Des Réactions Chimiques
Types de réactions : La minocycline subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la structure cyclique de la tétracycline.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme l’iode ou le brome.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés antibactériennes modifiées .
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et les réactions des antibiotiques de la famille des tétracyclines.
Biologie : La this compound est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.
Médecine : Elle est utilisée pour traiter les infections bactériennes, l’acné et la polyarthrite rhumatoïde. .
Comparaison Avec Des Composés Similaires
La minocycline est souvent comparée à d’autres antibiotiques de la famille des tétracyclines tels que la doxycycline. La this compound et la doxycycline sont toutes deux des antibiotiques de la famille des tétracyclines de deuxième génération avec des structures chimiques similaires et des spectres antibactériens comparables . La this compound a une lipophilie plus élevée, ce qui lui permet de pénétrer plus efficacement la barrière hémato-encéphalique . Cela rend la this compound particulièrement utile pour traiter les infections du système nerveux central et en neurologie expérimentale .
Composés similaires :
Doxycycline : Un autre antibiotique de la famille des tétracyclines de deuxième génération avec des propriétés antibactériennes similaires.
Les propriétés uniques de la this compound, telles que sa lipophilie élevée et sa capacité à pénétrer la barrière hémato-encéphalique, en font un antibiotique précieux avec des applications diverses en médecine et en recherche.
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-KVUCHLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13614-98-7 (mono-hydrochloride) | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045033 | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 G IN ABOUT 60 ML H2O & ABOUT 70 ML ALC; SOL IN SOLN OF ALKALI HYDROXIDES & CARBONATES; PRACTICALLY INSOL IN CHLOROFORM & ETHER /HYDROCHLORIDE/, In water, 52,000 mg/l at 25 °C. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Tetracyclines enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium. This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm. Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosome, inhibiting protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTHESIS BY BINDING TO 30 S RIBOSOMES. THEY APPEAR TO PREVENT ACCESS OF AMINOACYL TRNA TO MRNA-RIBOSOME COMPLEX. ONLY SMALL PORTION OF DRUG IS IRREVERSIBLY BOUND, & INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. /TETRACYCLINES/, ...IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/ | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BRIGHT YELLOW-ORANGE AMORPHOUS SOLID | |
CAS No. |
10118-90-8 | |
| Record name | Minocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010118908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10118-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYY3R43WGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOCYCLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



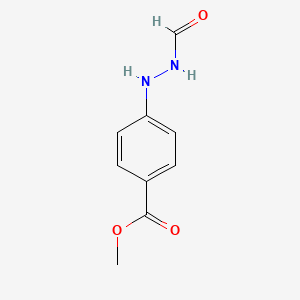

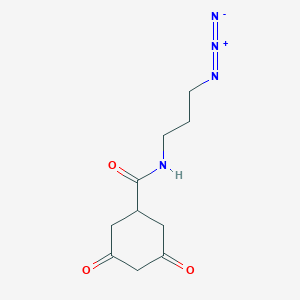
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)

